4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide
Description
4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a heterocyclic compound featuring a fused isoxazole-pyrimidine core with a 3-methyl substituent and a 4-chlorophenylthio group. The synthesis of related derivatives, such as 3-methylisoxazolo[5,4-d]pyrimidin-4(3H)-one (13) and its 3-phenyl analog (14), involves cyclization of carboxamides derived from aminonitriles using ethyl orthoformate and acetic anhydride . The sulfide derivative likely arises from further functionalization of the 4-position, replacing the hydroxyl or carbonyl group with a thioether linkage.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-4-2-8(13)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUNEPBOEAAJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the chlorophenyl group and the pyrimidinyl sulfide moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final step usually includes the formation of the sulfide linkage under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide group to thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to mild heating.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Amines, thiols; conditionspresence of base (e.g., sodium hydroxide), solvents like ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for targeting specific cancer cell lines and reducing inflammation in animal models.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and synthetic differences between 4-chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide and related compounds:
Key Findings:
Synthetic Pathways: Compounds 13 and 14 are synthesized via cyclization of carboxamides derived from aminonitriles (e.g., compounds 11 and 12). The 4-keto group is introduced during cyclization . The sulfide derivative likely requires additional steps, such as substituting the 4-hydroxy group (from hydrolysis of the ketone) with a 4-chlorophenylthio moiety. However, direct evidence for this pathway is absent in the provided material.
The 4-chlorophenylthio group introduces electron-withdrawing properties (due to the chlorine atom) and lipophilicity, which may influence solubility and binding affinity in biological systems.
Structural Confirmation: The isoxazolo[5,4-d]pyrimidine core in 13 was confirmed via independent synthesis from compound 5 using dilute HCl and sodium nitrite, highlighting the robustness of this scaffold . No analogous confirmation is reported for the sulfide derivative.
Biological Activity
4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide (CAS Number: 478045-19-1) is a heterocyclic compound with potential biological activity. Its structure comprises a chlorophenyl group linked to an isoxazolo[5,4-d]pyrimidine moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
- Molecular Formula : C₁₂H₈ClN₃OS
- Molecular Weight : 277.73 g/mol
- CAS Number : 478045-19-1
The primary biological activity of this compound is attributed to its interaction with specific cellular targets:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects by modulating cell cycle progression and inducing apoptosis in cancer cells. The inhibition of CDK2 by this compound suggests potential use in cancer therapy.
Neuropharmacological Effects
Given the structural similarities with other neuroactive compounds, there is potential for this compound to influence neurological functions. Compounds in the same class have been linked to improved cognitive functions and mood stabilization through modulation of cAMP pathways .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits CDK2 in various cancer cell lines, leading to reduced proliferation rates. The effectiveness varies based on concentration and exposure time.
In Vivo Studies
Animal models treated with similar compounds have shown reduced tumor growth rates and improved survival outcomes. Further research is needed to establish the efficacy and safety profile of this compound specifically.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Trimetazidine | Anti-anginal | Metabolic modulation | |
| Ranolazine | Anti-anginal | Sodium channel inhibition | |
| Aripiprazole | Antipsychotic | Partial agonist at D2 receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
